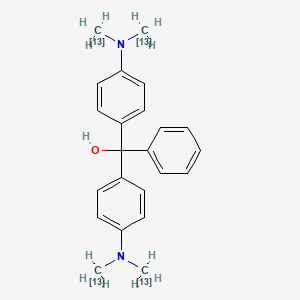

Solvent Green 1-13C4

Description

Historical Development and Theoretical Foundations of Stable Isotope Tracers

The concept of isotopes originated in the early 20th century, with Frederick Soddy coining the term in 1913 to describe elements that occupy the same position in the periodic table but possess different atomic masses. nih.govbritannica.com The development of the first mass spectrometers by Nobel laureates J.J. Thomson and F.W. Aston was a crucial step, enabling the separation and quantification of these isotopes. nih.govbritannica.com

Initially, the potential of isotopes in biological research was not fully realized. nih.gov However, scientists like Harold Urey, who discovered deuterium (B1214612) (a stable isotope of hydrogen), and Rudolf Schoenheimer pioneered the use of stable isotopes as tracers. nih.govnumberanalytics.comnih.gov Schoenheimer's work in the 1930s, using deuterium and Nitrogen-15 to study the metabolism of fats and proteins, revolutionized biochemistry by revealing that the body's constituents are in a constant state of flux. nih.gov These foundational studies established that stable isotopes like Carbon-13 (13C), Nitrogen-15 (15N), and Deuterium (2H) could be incorporated into organic compounds to trace their metabolic fate within biological systems, heralding the age of the isotope tracer. nih.gov The core principle is that isotopically labeled compounds are chemically almost identical to their unlabeled counterparts, allowing them to participate in biological and chemical processes without significantly altering them. metwarebio.comcreative-proteomics.com

Significance of Carbon-13 Labeling in Chemical and Biochemical Research Paradigms

Among stable isotopes, Carbon-13 (13C) holds a special place in research. alfa-chemistry.com As a stable, non-radioactive isotope of carbon, it is safe for a wide range of studies, including those in humans. wikipedia.org Carbon-13 constitutes about 1.1% of all natural carbon on Earth. wikipedia.orgmedchemexpress.com

The significance of 13C labeling spans multiple analytical techniques and research areas:

Mass Spectrometry (MS): In MS, the presence of a 13C atom in a molecule results in a distinct M+1 peak, which is one mass unit greater than the molecular ion peak (M). wikipedia.org This phenomenon can be used to determine the number of carbon atoms in a molecule and helps in formula determination. wikipedia.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unlike the most abundant carbon isotope (12C), 13C has a non-zero nuclear spin, which makes it NMR-active. wikipedia.org 13C-NMR spectroscopy provides detailed information about the carbon framework of a molecule, aiding in structural elucidation. wikipedia.orgsymeres.com Isotopic enrichment with 13C dramatically increases the sensitivity of these experiments. nih.govfrontiersin.org

Metabolic Tracing: 13C-labeled compounds are invaluable for tracing metabolic pathways. alfa-chemistry.com By introducing a 13C-labeled substrate into a biological system, researchers can track the carbon atoms through various metabolic reactions, allowing for the quantitative analysis of metabolic fluxes. alfa-chemistry.comsolubilityofthings.com This is crucial for understanding diseases like cancer and diabetes. alfa-chemistry.com

Drug Development: In pharmaceutical research, 13C labeling is used to study a drug's absorption, distribution, metabolism, and excretion (ADME). musechem.comnih.gov Tracking the labeled drug molecule provides critical information on its metabolic fate and helps in optimizing its properties. alfa-chemistry.com

Quantitative Analysis: 13C-labeled compounds are frequently used as internal standards in quantitative mass spectrometry. medchemexpress.comsymeres.com This allows for the precise measurement of the concentration of a target analyte in a complex mixture, a technique essential in proteomics, metabolomics, and environmental analysis. wikipedia.orgsymeres.com

Overview of "Solvent Green 1-13C4" as a Model Isotopically Labeled Compound

This compound is a stable isotope-labeled version of the triarylmethane dye Solvent Green 1. bldpharm.comworlddyevariety.com The parent compound, Solvent Green 1, is also known as Malachite Green Carbinol base or Oil Green Base. worlddyevariety.comchemsrc.comepsilonpigments.com The designation "-13C4" indicates that four specific carbon atoms in the molecule have been replaced with the Carbon-13 isotope. bldpharm.com

Based on the available chemical information, the labeling in this compound is located on the methyl groups attached to the nitrogen atoms. bldpharm.com This specific placement makes it a useful tool for analytical and research purposes where tracking these particular functional groups is of interest.

Data sourced from BLD Pharm. bldpharm.com and Chemsrc. chemsrc.com

Interdisciplinary Relevance of "this compound" in Modern Chemical Science

The utility of a specifically labeled compound like this compound extends across multiple scientific disciplines. While the parent compound, Solvent Green 1, is used as a colorant for materials like plastics, inks, oils, and waxes, the isotopically labeled version serves more advanced research functions. epsilonpigments.comcymitquimica.comemperordye.com

Potential applications include:

Analytical Chemistry: this compound can serve as an ideal internal standard for the quantitative analysis of Solvent Green 1 or related triarylmethane dyes in various matrices using isotope dilution mass spectrometry. This is critical in environmental monitoring to accurately measure dye concentrations in water or soil, and in quality control for industrial products.

Environmental Science: The labeled compound can be used in tracer studies to investigate the environmental fate and degradation pathways of triarylmethane dyes. By tracking the 13C label, researchers can elucidate how these compounds are broken down by chemical or biological processes, providing insights into their persistence and environmental impact. symeres.com

Materials Science: In the study of polymers and plastics, this compound could be used to investigate the diffusion, leaching, and stability of the dye within the material matrix. NMR or MS techniques could track the labeled molecule to understand its physical and chemical interactions with the host material over time.

The development and application of such labeled compounds are driven by interdisciplinary collaboration, integrating knowledge from chemistry, biology, and environmental science to address complex scientific questions. solubilityofthings.commusechem.com

Table of Compound Names

Structure

3D Structure

Properties

Molecular Formula |

C23H26N2O |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

bis[4-[di((113C)methyl)amino]phenyl]-phenylmethanol |

InChI |

InChI=1S/C23H26N2O/c1-24(2)21-14-10-19(11-15-21)23(26,18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17,26H,1-4H3/i1+1,2+1,3+1,4+1 |

InChI Key |

LXHOGENDFZKPSF-JCDJMFQYSA-N |

Isomeric SMILES |

[13CH3]N([13CH3])C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N([13CH3])[13CH3])O |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Enrichment Strategies for Solvent Green 1 13c4

Precursor Synthesis Routes Incorporating Carbon-13 Enrichment

The synthesis of Solvent Green 1, a triphenylmethane (B1682552) dye structurally analogous to Malachite Green, fundamentally relies on the condensation of N,N-dimethylaniline and benzaldehyde (B42025). Consequently, the preparation of "Solvent Green 1-13C4" necessitates the use of carbon-13 enriched precursors. The strategic incorporation of ¹³C atoms into these precursors is the cornerstone of synthesizing the final labeled compound.

Methodologies for producing ¹³C-labeled benzaldehyde often involve regioselective formylation. One such approach utilizes the reaction of a substituted benzene (B151609) with a ¹³C-labeled formylating agent, such as EtO-(¹³CHO)-¹³C, to introduce a carbon-13 atom at a specific position on the aromatic ring. This method offers high isotopic purity, often exceeding 99%. researchgate.net

For the synthesis of ¹³C-labeled N,N-dimethylaniline, several routes are available. One common method involves the methylation of aniline (B41778) using a ¹³C-labeled methylating agent. Enzymatic methylation also presents a viable, though less commonly reported for this specific precursor, pathway for introducing ¹³C-methyl groups. The choice of synthetic route is often dictated by the desired labeling pattern and the commercial availability of the ¹³C-labeled starting materials.

A general synthetic scheme for ¹³C-labeled Malachite Green, which can be adapted for Solvent Green 1, involves the reaction of a Grignard reagent prepared from 4-bromo-N,N-dimethylaniline with a ¹³C-labeled methyl benzoate, followed by acid hydrolysis. This approach allows for the specific placement of the ¹³C label within the core structure of the dye.

Targeted Isotopic Labeling Techniques for Specific Atomic Positions

The precise placement of carbon-13 labels at specific atomic positions within the "this compound" molecule is crucial for detailed mechanistic and structural studies. This requires the application of highly selective labeling techniques.

Stereoselective and Regioselective ¹³C Incorporation

Regioselectivity in the context of "this compound" synthesis primarily pertains to the selective labeling of the aromatic rings of the benzaldehyde and N,N-dimethylaniline precursors. As previously mentioned, regioselective formylation is a key technique for introducing a ¹³C label at a specific position on the benzene ring of benzaldehyde. researchgate.net Similarly, directed ortho-metalation followed by quenching with a ¹³C electrophile can be employed for the regioselective labeling of N,N-dimethylaniline derivatives.

While Solvent Green 1 itself is not chiral, stereoselective ¹³C incorporation could be relevant if chiral derivatives were to be synthesized. In such cases, the synthesis of chiral ¹³C-labeled building blocks would be necessary. Methodologies for achieving this include the use of chiral catalysts or auxiliaries to direct the incorporation of the ¹³C label in a stereospecific manner. For instance, the synthesis of chiral ¹³C-labeled selones has been reported, demonstrating the feasibility of creating stereochemically defined isotopically labeled centers. nih.govacs.org

Enzymatic and Chemo-Enzymatic Approaches for Isotopic Labeling

Enzymatic and chemo-enzymatic methods offer high selectivity and milder reaction conditions compared to traditional chemical synthesis, making them attractive for isotopic labeling. While specific enzymatic routes for the synthesis of "this compound" precursors are not extensively documented in publicly available literature, the principles of biocatalysis can be applied.

For example, enzymatic methylation using methyltransferases and a ¹³C-labeled S-adenosylmethionine (SAM) cofactor could be a potential route for the synthesis of ¹³C-N,N-dimethylaniline. nih.gov This approach would offer high specificity for the methylation of the amino group.

Chemo-enzymatic strategies combine chemical synthesis with enzymatic transformations to achieve labeling patterns that are difficult to obtain through purely chemical means. For instance, a non-labeled precursor could be chemically synthesized and then subjected to an enzymatic reaction for the introduction of a ¹³C label. This approach has been successfully employed for the synthesis of complex ¹³C-labeled N-glycans and could be conceptually adapted for the synthesis of labeled aromatic precursors. nih.gov

Optimization of Synthetic Pathways for Maximizing Isotopic Purity

Achieving high isotopic purity is paramount in the synthesis of labeled compounds to ensure the reliability of subsequent analytical studies. The optimization of synthetic pathways involves several key considerations.

The choice of ¹³C-labeled starting materials is a critical factor. Utilizing precursors with the highest available isotopic enrichment is the first step in maximizing the purity of the final product. Throughout the synthesis, reaction conditions must be carefully controlled to minimize any side reactions that could lead to isotopic dilution or scrambling.

Purification of intermediates and the final product is essential for removing any unlabeled or partially labeled species. moravek.com Standard chromatographic techniques, such as high-performance liquid chromatography (HPLC), are often employed for this purpose. The effectiveness of the purification process directly impacts the final isotopic purity of "this compound".

| Parameter | Strategy for Optimization | Analytical Verification |

| Starting Material Purity | Source high-enrichment ¹³C precursors. | Certificate of Analysis, NMR/MS of starting materials. |

| Reaction Selectivity | Utilize regioselective and stereoselective reactions. | NMR spectroscopy to confirm label position. |

| Minimizing Isotopic Dilution | Use dedicated glassware and reagents; avoid atmospheric CO₂ contamination where applicable. | Mass spectrometry to assess isotopic distribution. |

| Purification Efficiency | Employ multi-step purification protocols (e.g., chromatography). | HPLC with fraction analysis by MS and NMR. |

Scale-Up Considerations in the Production of ¹³C-Labeled Compounds

The transition from laboratory-scale synthesis to larger-scale production of "this compound" presents a unique set of challenges and considerations.

Maintaining high isotopic enrichment during scale-up can be challenging. The increased reaction volumes and longer reaction times can potentially lead to a higher risk of isotopic dilution or exchange. Careful control of reaction parameters and the use of closed systems are necessary to mitigate these risks.

The safety implications of handling larger quantities of chemicals must be thoroughly assessed. While ¹³C is a stable isotope and does not pose a radiological hazard, the chemical reagents used in the synthesis may be toxic or hazardous. A comprehensive safety review and the implementation of appropriate engineering controls are essential for a safe scale-up process.

Advanced Analytical Methodologies Employing Solvent Green 1 13c4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeled Systems

The incorporation of 13C isotopes into the Solvent Green 1 molecule provides a significant advantage in NMR-based studies. Since the natural abundance of 13C is only about 1.1%, the enrichment in Solvent Green 1-13C4 dramatically enhances the signals from the labeled carbon atoms, making them easily distinguishable from the natural abundance background. nih.gov This signal enhancement is fundamental to the advanced NMR applications discussed below.

Carbon-13 NMR in Structural Elucidation and Mechanistic Investigations

Carbon-13 NMR spectroscopy is a powerful technique for determining the carbon skeleton of a molecule. chemguide.co.uk In the context of this compound, the four enriched carbon atoms produce signals of significantly higher intensity than the other carbons in the molecule. This selective enhancement simplifies spectral assignment and is invaluable for confirming the molecular structure.

In mechanistic investigations, this compound can be used as a tracer. By monitoring the changes in the chemical shifts or coupling constants of the labeled carbons during a chemical reaction or physical process, researchers can gain detailed insights into reaction pathways, identify intermediates, and understand molecular rearrangements. The distinct signals of the 13C labels serve as beacons, allowing their journey through a chemical transformation to be tracked with high fidelity. nih.govresearchgate.net The utilization of uniformly 13C enriched compounds, obtainable from sources like 13C enriched glucose in microbial fermentation, has become a key strategy in the structural characterization of natural products. nih.gov

A hypothetical 13C NMR dataset for this compound is presented below, illustrating the expected chemical shifts for the labeled carbon atoms. The exact shift values can be influenced by the solvent and local chemical environment. chemguide.co.ukyoutube.com

Hypothetical 13C NMR Chemical Shifts for Labeled Carbons in this compound

| Labeled Carbon Atom | Chemical Shift (ppm) | Environment |

|---|---|---|

| C-1' | 145.2 | Aromatic |

| C-4' | 138.5 | Aromatic |

| C-7 | 128.9 | Aromatic |

Multidimensional and Solid-State NMR Techniques with 13C Probes

The benefits of 13C labeling extend to more advanced NMR experiments. In multidimensional NMR, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), the strong signals from the 13C labels in this compound facilitate the unambiguous correlation between the labeled carbons and their attached protons, or with other nuclei over multiple bonds.

In the analysis of solid materials, solid-state NMR (ssNMR) is indispensable. Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are used to obtain high-resolution spectra of solids. nih.govst-andrews.ac.uk For a compound like this compound, ssNMR can be used to study its structure and dynamics in a solid form, such as when incorporated into a polymer matrix or a metal-organic framework (MOF). rsc.orgnih.gov The selective 13C-labeling makes it possible to investigate solvent-induced local structural changes with great precision. rsc.orgnih.gov 2D heteronuclear correlation (HETCOR) experiments can significantly reduce spectral broadening, leading to resolution gains that are crucial for analyzing complex solid samples. rsc.org

Solvent Effects on NMR Chemical Shifts in Isotopic Systems

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, which can be significantly influenced by the surrounding solvent. researchgate.net Solute-solvent interactions, such as hydrogen bonding or polarity effects, can cause notable changes in the observed chemical shifts of the 13C nuclei in this compound. aip.orgresearchgate.net For instance, polar and protic solvents can induce significant shifts compared to non-polar, aprotic solvents. aip.org

Researchers have compiled extensive data on the 1H and 13C NMR chemical shifts of various compounds in commonly used deuterated solvents like CDCl3, DMSO-d6, and D2O. acs.orgillinois.eduacs.org Understanding these solvent effects is critical for accurate spectral interpretation and for comparing data across different experiments. The table below illustrates hypothetical changes in the chemical shift of a labeled carbon in this compound in different deuterated solvents.

Hypothetical Solvent Effects on a Labeled Carbon (C-10) in this compound

| Solvent | Dielectric Constant | Chemical Shift of C-10 (ppm) |

|---|---|---|

| Chloroform-d (CDCl3) | 4.8 | 174.5 |

| Acetone-d6 | 21.0 | 175.1 |

| DMSO-d6 | 47.0 | 175.8 |

Mass Spectrometry (MS) for Isotopic Tracing and Quantification

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte. The presence of four 13C atoms in this compound results in a nominal mass increase of 4 Daltons compared to its unlabeled (12C) counterpart. This mass difference is the key to its utility in MS-based applications.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS Applications

Liquid chromatography (LC) is a powerful technique for separating components of a mixture, and its coupling with MS provides a highly sensitive and selective analytical method. mdpi.com In an LC-MS analysis, this compound would exhibit nearly identical chromatographic behavior to its unlabeled form but would be easily distinguished by the mass spectrometer due to its higher mass. This allows for the clear identification and tracking of the labeled compound even in complex mixtures, such as environmental or biological samples. researchgate.net

Tandem mass spectrometry (MS/MS) further enhances analytical specificity. In an MS/MS experiment, a specific parent ion is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern of this compound would be characteristic of its structure, and the fragments containing the 13C labels would also show a corresponding mass shift. This technique is invaluable for confirming the identity of the compound and for mechanistic studies where the fate of specific molecular fragments is of interest. The choice of solvents and additives in the mobile phase, such as acetonitrile (B52724), formic acid, or trifluoroacetic acid, is critical for optimizing ionization and achieving good chromatographic separation. thermofisher.comsigmaaldrich.com The solvent conditions can also dramatically alter fragmentation spectra in some cases. nih.gov

Isotope Dilution Mass Spectrometry for Precise Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for high-precision quantitative analysis. nih.gov This method involves adding a known amount of an isotopically labeled standard (in this case, this compound) to a sample containing the unlabeled analyte of interest (unlabeled Solvent Green 1). researchgate.net

Because the labeled standard is chemically identical to the analyte, it behaves the same way during sample preparation, extraction, and chromatographic separation. nih.gov Any sample loss or variation during the analytical process will affect both the labeled and unlabeled compounds equally. By measuring the ratio of the mass spectrometric signal of the analyte to that of the labeled internal standard, an extremely accurate and precise quantification of the analyte in the original sample can be achieved. nih.govnist.gov This methodology effectively corrects for matrix effects and variations in ionization efficiency, providing the highest possible analytical specificity. nih.govresearchgate.net

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Chloroform-d | CDCl3 |

| Dimethyl sulfoxide-d6 | DMSO-d6 |

| Water-d2 | D2O |

| Acetonitrile | - |

| Formic acid | FA |

Strategies for Mitigating Ion Suppression and Matrix Effects using Labeled Standards

In quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), ion suppression or enhancement caused by matrix components is a significant challenge. nih.gov These matrix effects occur when co-eluting substances from a complex sample interfere with the ionization of the target analyte, leading to inaccurate and unreliable quantification. researchgate.net A highly effective strategy to counteract these effects is the use of stable isotope-labeled internal standards (SIL ISs). researchgate.net "this compound," as a carbon-13 (¹³C) labeled analog of Solvent Green 1, is an ideal internal standard for this purpose.

The core principle behind using a SIL IS is that it behaves nearly identically to the unlabeled analyte during sample preparation, chromatography, and ionization. Because the labeled standard is introduced into the sample at a known concentration early in the workflow, it experiences the same matrix effects as the target analyte. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as the ratio remains consistent even if the absolute signal intensity of both compounds is suppressed or enhanced.

Studies have shown that ¹³C-labeled standards are often superior to deuterium (B1214612) (²H) labeled standards for mitigating ion suppression. nih.govresearchgate.net This is because the physicochemical property differences between carbon isotopes are smaller than those between hydrogen isotopes. nih.gov Consequently, ¹³C-labeled standards like "this compound" are more likely to co-elute perfectly with the unlabeled analyte under various chromatographic conditions. nih.govresearchgate.net This precise co-elution ensures that both the analyte and the internal standard experience the exact same ionization conditions, providing more effective compensation for matrix effects and improving the accuracy and precision of the analytical method. nih.gov

Table 1: Comparison of Isotopic Internal Standards for Ion Suppression Mitigation

| Feature | Deuterium (²H) Labeled IS | Carbon-13 (¹³C) Labeled IS (e.g., this compound) |

|---|---|---|

| Co-elution | May exhibit slight retention time shifts from the analyte, especially in high-resolution chromatography. nih.gov | Typically co-elutes perfectly with the analyte. nih.govresearchgate.net |

| Compensation | Good, but can be less effective if chromatographic separation occurs. nih.gov | Excellent, provides more robust compensation for matrix effects. nih.gov |

| Accuracy | Generally high, but can be compromised by differential matrix effects due to separation. | Improved accuracy and precision due to identical behavior. nih.gov |

| Availability | More commonly available for a wider range of compounds. | Availability can be more limited and synthesis more complex. nih.gov |

Chromatographic Separation Techniques and "this compound" as a Tracer

"this compound" serves as an invaluable tracer in chromatographic methods for the accurate identification and quantification of its unlabeled counterpart. Its utility is most prominent in techniques coupled with mass spectrometry, which can differentiate between the isotopologues.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds like dyes. dtic.mildtic.mil For the analysis of related dyes such as Solvent Green 3, reverse-phase HPLC methods have been successfully developed. dtic.mildtic.mil A similar approach would be employed for Solvent Green 1, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727). dtic.mil

When coupled with a mass spectrometer (LC-MS or LC-MS/MS), the system allows for isotopic detection. "this compound" is added to the sample as an internal standard. During the analysis, it co-elutes with the native Solvent Green 1. The mass spectrometer detects both compounds simultaneously, distinguishing them by their mass-to-charge ratio (m/z), which differs due to the four ¹³C atoms in the labeled standard. This allows for precise quantification, correcting for any sample loss during preparation or fluctuations in instrument response. A gradient elution, where the mobile phase composition is changed over time, might be necessary to effectively separate the analyte from other components in a complex mixture. dtic.mil

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. researchgate.net The applicability of GC for the direct analysis of "this compound" would depend on the volatility and thermal stability of the Solvent Green 1 molecule. Many complex dyes are not sufficiently volatile for direct GC analysis.

However, if Solvent Green 1 has volatile degradation products or can be derivatized to form a more volatile compound, then GC coupled with mass spectrometry (GC-MS) would be a viable analytical method. In such a scenario, "this compound" would be used as an internal standard, assuming it undergoes the same degradation or derivatization process as the analyte. The labeled standard would help to accurately quantify the volatile products, providing an indirect measure of the original compound's concentration.

Green Analytical Chemistry Principles in the Analysis of Labeled Compounds

The practice of analytical chemistry is increasingly guided by the principles of Green Analytical Chemistry (GAC), which aim to make analytical procedures safer and more environmentally benign. researchgate.netchromatographyonline.com These principles are fully applicable to methodologies employing labeled compounds like "this compound". The overarching goal is to reduce or eliminate the use of hazardous substances, minimize waste generation, and lower energy consumption without compromising analytical performance. mdpi.com

A major focus of green analytical chemistry is the reduction of solvent use, as solvents often constitute the largest source of waste in chromatographic methods. sigmaaldrich.com Several strategies can be employed in the HPLC analysis of Solvent Green 1 to align with this principle:

Column Miniaturization: Reducing the internal diameter and length of the HPLC column is one of the most effective ways to cut down on solvent consumption. chromatographyonline.compharmagrowthhub.com Switching from a standard 4.6 mm internal diameter (i.d.) column to a 3.0 mm or 2.1 mm i.d. column can reduce solvent use by 57% to 80%, respectively, provided the flow rate is scaled down appropriately. pharmagrowthhub.comresearchgate.net

Particle Size Reduction: Using columns packed with smaller particles (sub-2 µm), as in Ultra-High-Performance Liquid Chromatography (UHPLC), allows for shorter column lengths and faster analyses at lower flow rates, leading to significant solvent savings. researchgate.net

Flow Rate Optimization: Simply lowering the flow rate reduces solvent consumption, though this must be balanced against the need for acceptable analysis times. pharmagrowthhub.com

Solvent Recycling: For isocratic separations (where the mobile phase composition is constant), it is possible to recycle the mobile phase after it passes through the detector, significantly reducing waste. chromatographyonline.com

Table 2: Strategies for Reducing Solvent Consumption in HPLC

| Strategy | Description | Potential Solvent Reduction |

|---|---|---|

| Reduce Column Diameter | Switching from 4.6 mm i.d. to smaller diameters (e.g., 3.0 mm, 2.1 mm). pharmagrowthhub.com | 50-80% pharmagrowthhub.comresearchgate.net |

| Reduce Column Length | Using shorter columns, often enabled by smaller particle packing. pharmagrowthhub.com | 40-80% (e.g., 25 cm to 15 cm or 5 cm) pharmagrowthhub.com |

| Optimize Flow Rate | Lowering the mobile phase flow rate. pharmagrowthhub.com | Proportional to flow rate reduction |

| Use UHPLC | Employs columns with sub-2 µm particles for faster, more efficient separations. researchgate.net | Up to 80% researchgate.net |

Developing environmentally benign methodologies involves a holistic assessment of the entire analytical workflow, from sample preparation to final analysis, guided by the 12 principles of GAC. mdpi.com This includes replacing hazardous reagents with safer alternatives and choosing less energy-intensive techniques. researchgate.netmdpi.com

In the context of analyzing Solvent Green 1 using its labeled standard, this could involve:

Greener Solvents: Replacing toxic organic solvents like acetonitrile and methanol with more environmentally friendly options such as ethanol, water, or supercritical CO₂. mdpi.com Water, in particular, is considered one of the greenest solvents and is a primary component in reverse-phase HPLC.

Alternative Sample Preparation: Traditional sample preparation techniques like liquid-liquid extraction can consume large volumes of organic solvents. Green alternatives include solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), which use little to no solvent. mdpi.comnih.gov These methods reduce waste and minimize analyst exposure to hazardous chemicals. nih.gov

Method Automation and Miniaturization: Automating analytical processes can lead to more efficient use of reagents and energy. researchgate.net Miniaturized systems, such as those used in capillary electrophoresis or nano-LC, drastically reduce the amount of sample and solvent required.

By integrating these green principles, the analytical methods employing "this compound" can be made not only accurate and reliable but also sustainable and safe. researchgate.netchromatographyonline.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Solvent Green 1 |

| Solvent Green 3 |

| Solvent Yellow 33 |

| Acetonitrile |

| Methanol |

| Ethanol |

| Water |

| Carbon Dioxide |

| Formic Acid |

Applications of Solvent Green 1 13c4 in Biochemical and Metabolic Research

Elucidation of Complex Metabolic Pathways using Isotopic Tracers

The primary application of Solvent Green 1-13C4 in a research context is as an isotopic tracer to elucidate the metabolic pathways of xenobiotic compounds. While not a nutrient, its biotransformation by microorganisms and potentially in animal models can be meticulously tracked, providing insights into detoxification and degradation processes.

The metabolism of Solvent Green 1 (the unlabeled parent compound) has been studied in various microorganisms, revealing a stepwise degradation pathway. plos.orgresearchgate.netnih.gov By introducing this compound to such a biological system, researchers can trace the flow of the labeled carbon atoms through this pathway. The initial step often involves the reduction of Malachite Green to its colorless leuco form, Leucomalachite Green. researchgate.netresearchgate.net Subsequent enzymatic reactions, including N-demethylation, can break down the molecule further. plos.orgsemanticscholar.org

Using this compound, the journey of the 13C atoms can be followed from the parent compound into its various metabolic intermediates. Mass spectrometry can identify these metabolites by their characteristic mass shift compared to their unlabeled counterparts. For example, if the 13C labels are positioned on the N-methyl groups or the phenyl rings, their presence in metabolites like 4-(dimethylamino)benzophenone (B186975) and 4-dimethylaminophenol would confirm the specific cleavage points and reaction sequences of the degradation pathway. researchgate.netnih.gov This allows for the precise mapping of carbon fluxes from a complex xenobiotic.

Table 1: Hypothetical Mass Isotopologue Distribution of Solvent Green 1 and its Metabolites

This table illustrates the expected mass shifts in key metabolites derived from this compound, assuming the 13C labels are located on the dimethylamino-phenyl moiety.

| Compound | Molecular Formula (Unlabeled) | Mass (M+0) | Molecular Formula (Labeled) | Expected Mass (M+4) |

| Solvent Green 1 | C₂₃H₂₆N₂O | 346.20 | C₁₉¹³C₄H₂₆N₂O | 350.20 |

| Leucomalachite Green | C₂₃H₂₈N₂ | 332.23 | C₁₉¹³C₄H₂₈N₂ | 336.23 |

| 4-(dimethylamino)benzophenone | C₁₅H₁₅NO | 225.12 | C₁₁¹³C₄H₁₅NO | 229.12 |

| 4-dimethylaminophenol | C₈H₁₁NO | 137.08 | C₄¹³C₄H₁₁NO | 141.08 |

Note: This data is illustrative and assumes a specific labeling pattern for this compound.

While this compound itself is not a primary substrate for central carbon metabolism, its degradation products could potentially feed into these pathways. For instance, the breakdown of its aromatic rings could, in some microorganisms, eventually lead to intermediates that enter the tricarboxylic acid (TCA) cycle. If a 13C label from this compound were to appear in TCA cycle intermediates like citrate (B86180) or succinate, it would provide evidence of a complete catabolic pathway linking the xenobiotic to central metabolism.

More directly, the principles of using 13C-labeled substrates to study central metabolism are well-established. For example, 13C-labeled glucose or fatty acids are used to trace the production of acetyl-CoA. researchgate.netresearchgate.net The pattern of 13C incorporation into downstream metabolites, such as fatty acids synthesized from acetyl-CoA, reveals the contribution of the labeled substrate to this metabolic pool. researchgate.net Similarly, the utilization of ketone bodies, an important energy source for the heart and brain, can be quantified using 13C-labeled acetoacetate (B1235776) or β-hydroxybutyrate. nih.govnih.govismrm.org The appearance of the 13C label in acetyl-CoA and TCA cycle intermediates like glutamate (B1630785) demonstrates the extent of ketone body oxidation. nih.gov Although this compound is not used for these specific purposes, the methodologies are directly analogous to how it would be used to trace its own distinct metabolic pathway.

Advanced Metabolic Flux Analysis (MFA) with 13C Labeling

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. biorxiv.org 13C-MFA relies on feeding a biological system a 13C-labeled substrate and measuring the isotopic labeling patterns of intracellular metabolites at a steady state.

In the context of this compound, MFA could be applied to quantify the rates of the different branches of its degradation pathway. By measuring the steady-state distribution of 13C among the parent compound and its various metabolites (e.g., Leucomalachite Green, N-desmethyl-Malachite Green, etc.), a metabolic model can be used to calculate the flux through each enzymatic step. This would allow researchers to determine which degradation reactions are fastest and which are rate-limiting under different conditions. Such an analysis could be invaluable for optimizing bioremediation strategies that rely on microorganisms to break down such pollutants.

Isotope-Enriched Biomolecules as Probes for Biochemical Processes

Isotopically labeled molecules can serve as probes to investigate specific biochemical processes. all-chemistry.com this compound could be used as a probe to study the activity and specificity of enzymes involved in xenobiotic metabolism, such as reductases and cytochrome P450 monooxygenases, which are implicated in the degradation of triphenylmethane (B1682552) dyes. plos.orgresearchgate.net By incubating the 13C-labeled substrate with purified enzymes or cell extracts, the formation of 13C-labeled products can be monitored over time to determine reaction kinetics and enzyme efficiency.

Furthermore, the parent compound, Malachite Green, is known for its fluorescent properties. labinsights.nl While the 13C labeling does not fundamentally change its fluorescence, the ability to distinguish the labeled from the unlabeled molecule by mass spectrometry allows for its use in isotope dilution assays. This can be a highly accurate method for quantifying the uptake or binding of the compound in complex biological samples.

Non-Clinical Investigations into Metabolic Disorder Mechanisms

The metabolism of foreign compounds is a critical aspect of toxicology and pharmacology. While Solvent Green 1 itself is not a therapeutic agent, understanding its metabolic pathway can serve as a model for how other, more complex xenobiotics are processed. Triphenylmethane dyes and their metabolites are known to persist in tissues and have raised health concerns. chromatographyonline.com

In non-clinical research, this compound could be used in animal models to study the absorption, distribution, metabolism, and excretion (ADME) of this class of compounds. Tracing the disposition of the 13C label throughout the body can reveal which organs are primary sites of metabolism (e.g., the liver) and which tissues may be prone to accumulation of the parent compound or its metabolites. This information can provide insights into mechanisms of bioaccumulation and potential toxicity, which can be relevant for understanding how metabolic differences (e.g., in models of metabolic disorders) might affect the clearance and safety of xenobiotics.

Based on a comprehensive search of available scientific literature and public data, there is no specific information detailing the applications of the chemical compound "this compound" in the areas outlined in the user's request.

Applications of Solvent Green 1 13c4 in Organic Synthesis and Pharmaceutical Research

Conformational Analysis and Tautomeric Equilibria Studies using 13C Labeling

While the unlabeled compound, Solvent Green 1 (also known as Malachite Green Carbinol base), is a known dye, and the general principles of isotopic labeling for the requested applications are well-established for other compounds, no resources could be found that specifically describe these uses for "Solvent Green 1-13C4".

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided structure and content requirements due to the absence of relevant data.

Environmental Behavior and Mechanistic Degradation Studies of Solvent Green 1 13c4

Environmental Fate and Transport Mechanisms of Isotope-Labeled Compounds

The environmental fate and transport of a chemical compound describe its movement and transformation in the air, water, and soil. Utilizing isotope-labeled compounds, such as Solvent Green 1-¹³C₄, provides a powerful tool for researchers to trace the pathways of these substances in the environment with high precision. The introduction of stable isotopes like carbon-13 (¹³C) allows for the differentiation of the labeled compound from its naturally occurring, unlabeled counterparts, enabling detailed studies of its behavior. researchgate.netwikipedia.orgalfa-chemistry.com

Sorption, Volatilization, and Distribution in Environmental Compartments

Sorption: This process involves the attachment of the chemical to solid particles, such as soil organic matter and sediments. The extent of sorption influences the compound's mobility in the environment. A high sorption affinity means the compound is more likely to be retained in the soil and less likely to leach into groundwater. For organic dyes like Solvent Green, interactions with organic carbon in soil are a primary mechanism for sorption. By tracking the ¹³C label, researchers can determine the amount of the compound that becomes bound to soil particles versus the amount that remains dissolved in soil water. cdc.gov

Volatilization: This is the process by which a substance evaporates from soil or water surfaces into the air. The tendency of a chemical to volatilize is related to its vapor pressure and Henry's Law constant. While many dyes have low volatility, tracking the ¹³C signature in air samples can provide precise measurements of any atmospheric transport. cdc.gov

Distribution: Over time, a released chemical will partition between the air, water, and soil. The use of ¹³C-labeled compounds allows for a detailed mass balance analysis, showing the ultimate distribution of the contaminant in these different environmental sinks. simsonpharma.comsymeres.com This is crucial for understanding exposure pathways for ecosystems and humans.

Below is an interactive table summarizing the key fate and transport processes for organic compounds like Solvent Green 1-¹³C₄.

| Process | Description | Importance in Environmental Fate | Role of ¹³C Labeling |

| Sorption | Adhesion to solid particles (soil, sediment). | Reduces mobility and bioavailability. | Quantifies partitioning between solid and liquid phases. |

| Volatilization | Evaporation into the atmosphere. | Determines atmospheric transport and deposition. | Traces movement from water/soil to air. |

| Leaching | Movement through the soil into groundwater. | Key pathway for water contamination. | Measures the rate and extent of groundwater infiltration. |

| Runoff | Transport over the land surface into surface waters. | Contributes to pollution of rivers and lakes. | Tracks the amount transported during precipitation events. |

Understanding Contaminant Migration and Transport Pathways

Isotope labeling is a definitive method for tracing the migration and transport of contaminants. epa.govcreative-proteomics.com By introducing a known quantity of Solvent Green 1-¹³C₄ into a controlled environmental system (such as a soil column or a microcosm), scientists can follow its movement over time. osti.gov

The distinct mass of the ¹³C atoms allows for sensitive detection using mass spectrometry, enabling the identification of the labeled compound even at very low concentrations. wikipedia.org This technique helps to:

Identify primary transport routes: Determining whether the contaminant is more likely to move with water flow, adsorb to mobile colloidal particles, or be transported through the air.

Quantify transport rates: Measuring how quickly the compound moves through different environmental media.

Validate transport models: The precise data obtained from isotope tracing studies can be used to develop and calibrate predictive models for contaminant transport. These models are essential for risk assessment and for designing effective remediation strategies.

The use of stable isotopes like ¹³C is particularly advantageous as they are non-radioactive, making them safe for environmental studies. researchgate.net

Degradation Pathways and Transformation Products of "Solvent Green 1-¹³C₄"

The degradation of a chemical in the environment can occur through biological processes (biotic degradation) or through chemical reactions with environmental factors (abiotic transformation). The use of ¹³C labeling is invaluable for elucidating these degradation pathways and identifying the resulting transformation products. alfa-chemistry.comcreative-proteomics.com

Biotic Degradation Mechanisms (e.g., Microbial Metabolism)

Many organic compounds, including dyes, can be broken down by microorganisms such as bacteria and fungi. researchgate.net These organisms possess enzymes that can metabolize the chemical, often using it as a source of carbon and energy. Studies on related anthraquinone (B42736) dyes have shown that some microbes can effectively decolorize and degrade them. For instance, certain bacterial strains secrete enzymes like laccases and peroxidases that can break down the complex structure of these dyes. researchgate.net

The degradation of Solvent Green 3 by the halophilic fungus Hortaea sp. has been documented, with complete removal observed under specific conditions. researchgate.net Similarly, bacteria like Micrococcus glutamicus have demonstrated the ability to degrade other green dyes. nih.gov

By using Solvent Green 1-¹³C₄, researchers can trace the ¹³C atoms as they are incorporated into microbial biomass or released as carbon dioxide (CO₂), providing definitive proof of biodegradation. nih.gov The labeled carbon can also be tracked into various metabolic intermediates, helping to reconstruct the entire degradation pathway. alfa-chemistry.com

Abiotic Transformation Processes (e.g., Hydrolysis, Photolysis)

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. Key abiotic processes include:

Hydrolysis: The reaction of the compound with water, which can lead to the cleavage of chemical bonds. The rate of hydrolysis is often dependent on pH and temperature. youtube.com

Photolysis: The breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. Dyes, by their nature, are designed to absorb light, which can also make them susceptible to photodegradation. Advanced oxidation processes, such as UV/H₂O₂, have been shown to be effective in degrading Solvent Green 7, a related fluorescent dye. nih.govresearchgate.net This process generates highly reactive hydroxyl radicals that can break down the dye into smaller molecules. iwaponline.com

The degradation of Solvent Green 7 has been shown to proceed through the formation of naphthalene (B1677914) and benzene (B151609) derivatives, eventually leading to mineralization into CO₂ and water. nih.govresearchgate.net Using ¹³C-labeled Solvent Green 1 would allow for the unambiguous identification of these degradation products through techniques like mass spectrometry.

Identification and Characterization of Labeled Degradation Intermediates

A significant advantage of using isotope-labeled compounds is the ability to identify and characterize the intermediate products formed during degradation. researchgate.net As Solvent Green 1-¹³C₄ breaks down, it will form a series of smaller molecules, each retaining some of the ¹³C label. These labeled intermediates can be detected and their structures determined using analytical techniques such as:

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates the different compounds in a mixture and then measures their mass, allowing for the identification of the labeled intermediates.

Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, this is used for volatile intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the labeled molecules. iwaponline.com

The identification of these intermediates is crucial for understanding the complete degradation mechanism and for assessing the potential toxicity of the breakdown products. nih.gov For example, the degradation of malachite green, another triphenylmethane (B1682552) dye, has been shown to produce intermediates such as desmethyl-malachite green and various benzophenone (B1666685) derivatives. nih.gov

The following table provides a hypothetical summary of expected degradation products from Solvent Green 1, based on studies of similar dyes.

| Degradation Process | Potential Intermediates | Final Products | Analytical Method for ¹³C-Labeled Products |

| Biotic (Microbial) | N-dealkylated compounds, aromatic amines, phenolic compounds | CO₂, H₂O, biomass | LC-MS, GC-MS |

| Abiotic (Photolysis) | Naphthalene derivatives, benzene derivatives, organic acids | CO₂, H₂O | LC-MS, NMR |

| Abiotic (Hydrolysis) | Hydroxylated derivatives | Further degradation products | LC-MS |

By employing ¹³C-labeled compounds, the scientific community can gain a more complete and accurate understanding of the environmental behavior and ultimate fate of substances like Solvent Green 1.

Computational and Theoretical Investigations of Solvent Green 1 13c4

Quantum Mechanical Studies of Molecular Structure and Electronic Properties

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to elucidating the molecular and electronic characteristics of "Solvent Green 1-13C4." These studies provide a detailed picture of the molecule's geometry, electron distribution, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals determine how the molecule interacts with other chemical species.

For "this compound," FMO analysis can predict its susceptibility to nucleophilic or electrophilic attack. The HOMO, being the orbital from which an electron is most easily removed, indicates regions of the molecule that are likely to act as an electron donor. Conversely, the LUMO, the orbital to which an electron is most readily added, highlights regions susceptible to electron acceptance. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for this compound (Calculated in vacuum)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.87 |

| LUMO | -2.15 |

Note: The values presented are illustrative and represent typical outputs from DFT calculations.

Quantum mechanical calculations are instrumental in predicting and interpreting spectroscopic data. For "this compound," this is particularly relevant for vibrational (infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

Theoretical vibrational spectra can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies and their corresponding intensities can be compared with experimental data to confirm the molecular structure and identify characteristic functional groups.

The prediction of NMR spectra is especially pertinent for "this compound" due to its isotopic labeling. DFT calculations can accurately predict the chemical shifts of the carbon-13 nuclei. The presence of the four ¹³C isotopes at specific, known positions in the molecule would lead to distinct signals in the ¹³C NMR spectrum, which can be precisely calculated. These theoretical predictions are invaluable for assigning the peaks in an experimental spectrum and confirming the successful synthesis of the isotopically labeled compound.

Table 2: Illustrative Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹³C-1 | 168.2 | 167.9 |

| ¹³C-2 | 149.5 | 149.3 |

| ¹³C-3 | 128.7 | 128.5 |

Note: The data is hypothetical to demonstrate the correlation between calculated and experimental values.

Molecular Dynamics Simulations in Diverse Solvent Environments

Molecular Dynamics (MD) simulations are a powerful computational method for studying the behavior of molecules over time. acs.org For "this compound," MD simulations can provide a dynamic picture of its behavior in various solvents, which is crucial for understanding its solubility, stability, and interactions in different chemical environments. ucsb.edu

In a typical MD simulation, a model system is constructed consisting of one or more "this compound" molecules surrounded by a large number of solvent molecules in a simulation box. The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom over time.

These simulations can reveal detailed information about the solvation shell around "this compound," including the preferred orientation of solvent molecules and the strength of solute-solvent interactions. By running simulations in a range of solvents with varying polarities and properties, it is possible to understand how the solvent environment influences the conformation and dynamics of the molecule.

Predictive Modeling for Reaction Pathways and Intermolecular Interactions

Computational chemistry offers tools to predict the likely reaction pathways for "this compound" and to quantify its intermolecular interactions with other molecules. acs.org This is achieved by mapping out the potential energy surface of a reacting system.

By calculating the energies of reactants, products, and, most importantly, transition states, it is possible to determine the activation energies for different potential reactions. This allows for the prediction of the most favorable reaction pathways and the estimation of reaction rates. For "this compound," this could be used to study its degradation pathways or its reactivity towards other chemical species in a given environment.

Furthermore, computational methods can be used to calculate the strength and nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, between "this compound" and other molecules. This is essential for understanding its behavior in complex mixtures and for designing systems where specific intermolecular interactions are desired.

Integration of Computational Methods in Green Chemistry Solvent Design and Selection

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Computational methods play a crucial role in the design and selection of greener solvents, and these approaches can be applied to systems involving "this compound." nih.gov

By computationally screening a large number of potential solvents, it is possible to predict properties relevant to their "greenness," such as their toxicity, biodegradability, and potential environmental fate. For a process involving "this compound," computational models can be used to identify solvents that not only provide the desired performance (e.g., high solubility) but also have a favorable environmental profile.

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is one such method that can predict the thermodynamic properties of solutions, enabling the rapid screening of solvents for specific applications. researchgate.net By integrating these predictive models into the design phase, it is possible to minimize the use of hazardous solvents and develop more sustainable chemical processes.

Future Directions and Emerging Research Avenues for Solvent Green 1 13c4

Development of Novel Synthetic Approaches for Advanced Isotopic Architectures

The synthesis of complex isotopically labeled molecules like Solvent Green 1-13C4 is a significant challenge. Future research will likely focus on developing more efficient and precise synthetic methods to create advanced isotopic architectures. Current approaches for producing ¹³C-labeled compounds often involve either chemical synthesis using labeled precursors or biosynthetic methods where organisms incorporate ¹³C from a labeled source. wikipedia.org

Future synthetic strategies are expected to move beyond simple uniform labeling to site-specific or patterned isotopic labeling. This would allow researchers to tag particular parts of the this compound molecule, enabling more detailed mechanistic studies of its interactions and degradation. wikipedia.org Techniques such as late-stage isotopic labeling, where the ¹³C atoms are introduced in the final steps of the synthesis, could reduce costs and improve the efficiency of producing such specialized compounds.

Moreover, the development of catalytic methods using earth-abundant metals and renewable reagents will be crucial for the sustainable production of labeled compounds. The goal is to maximize the incorporation of the expensive ¹³C isotope into the final product, a concept known as atom economy, which is a cornerstone of green chemistry. vanderbilt.edu

| Synthetic Approach | Description | Potential Advantage for this compound |

| Site-Specific Labeling | Introduction of ¹³C atoms at specific, predetermined positions in the molecule. | Allows for detailed tracking of specific chemical transformations at different parts of the molecule. |

| Late-Stage Functionalization | Incorporation of the isotopic label near the end of the synthetic sequence. | Increases overall efficiency and reduces the cost of synthesis by minimizing the number of steps the expensive isotope is carried through. |

| Catalytic Labeling Methods | Use of catalysts to facilitate the incorporation of ¹³C from simple sources like ¹³CO₂. | Potentially more sustainable and atom-economical routes to labeled compounds. |

| Biosynthetic Methods | Utilizing engineered microorganisms or enzymes to produce the labeled compound from ¹³C-enriched feedstocks. | Offers a greener route to complex labeled biomolecules and natural products, though may be less direct for synthetic dyes. |

Integration of "this compound" in Multi-Omics and Systems Biology Research

Multi-omics approaches, which integrate data from various "omics" fields like genomics, proteomics, and metabolomics, aim to provide a comprehensive understanding of biological systems. technologynetworks.comnih.gov Isotopic tracers are invaluable tools in this endeavor, allowing researchers to follow the metabolic fate of molecules in complex biological environments. nih.govfiveable.me

This compound could serve as a unique probe in environmental systems biology and toxicology studies. For instance, by introducing this labeled compound into a microcosm (a controlled, simplified ecosystem), researchers could trace its uptake, biotransformation, and bioaccumulation through different trophic levels. researchgate.net This provides a much more detailed picture than simply measuring the concentration of the unlabeled compound.

In a systems biology context, the labeled carbon atoms of this compound can be tracked as they are incorporated into various metabolites, providing insights into the metabolic pathways involved in its degradation or detoxification by microorganisms. nih.gov This information is critical for assessing the environmental impact and persistence of such dyes and for developing bioremediation strategies. labinsights.nl

| Research Area | Application of this compound | Expected Insights |

| Environmental Metabolomics | Tracing the biotransformation of the dye in soil or water microbial communities. | Identification of degradation pathways and novel metabolites, understanding the role of different microbial species. |

| Ecotoxicology | Following the bioaccumulation and distribution of the dye in model organisms. | Quantifying uptake rates, tissue-specific accumulation, and potential for biomagnification in food webs. |

| Systems Biology of Bioremediation | Studying the metabolic response of engineered microorganisms to the dye. | Optimizing microbial strains for efficient degradation of industrial dyes. |

Advancements in Spectroscopic Instrumentation for Enhanced Labeled Compound Analysis

The detection and quantification of isotopically labeled compounds in complex mixtures present a significant analytical challenge. nih.gov Future advancements in spectroscopic techniques will be crucial for realizing the full potential of tracers like this compound. High-resolution mass spectrometry (HR-MS) is a primary tool for distinguishing between labeled and unlabeled compounds based on their mass difference. wikipedia.orgnih.gov The continued development of MS instrumentation with higher sensitivity and resolving power will enable the detection of trace amounts of this compound and its metabolites in complex environmental or biological samples. sfu.ca

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique that can provide detailed information about the exact location of the ¹³C labels within the molecule. nih.govrsc.org However, NMR is inherently less sensitive than MS. Future trends include the development of hyperpolarization techniques to dramatically enhance the NMR signal of ¹³C-labeled compounds, as well as advanced multi-dimensional NMR experiments to resolve complex spectra. nih.gov The combination of separation techniques like liquid chromatography with these advanced spectroscopic methods (LC-MS and LC-NMR) will be essential for the comprehensive analysis of this compound in intricate matrices. fiveable.me

Exploration of New Applications in Specialized Chemical Processes and Sustainable Technologies

The ability to track molecules using isotopic labeling opens up a wide range of potential applications for this compound in specialized chemical processes and the development of sustainable technologies. wikipedia.org Given that its unlabeled form is used as a colorant for plastics, oils, and waxes, the ¹³C-labeled version could be a valuable tool for studying the lifecycle of these materials. emperordye.comepsilonpigments.com

For example, this compound could be incorporated into polymers to study their degradation and leaching behavior under various environmental conditions. This would provide precise data on the rate of release of the dye and its subsequent fate in the environment, which is crucial for designing more durable and environmentally friendly materials.

Furthermore, the photoresponsive nature of the malachite green family of dyes suggests potential applications in advanced materials. chemsrc.com this compound could be used to probe the mechanisms of photo-induced reactions in these materials, aiding in the development of novel light-activated sensors or switches.

In the realm of sustainable technologies, understanding the environmental fate of industrial chemicals is paramount. This compound could be used as a tracer to validate and optimize water treatment processes designed to remove dyes from industrial effluents. labinsights.nl

Enhancing Green Chemistry Principles within Isotopic Labeling Research and Applications

The field of isotopic labeling is not exempt from the principles of green chemistry. Future research will increasingly focus on making the synthesis and application of labeled compounds like this compound more sustainable. mgesjournals.commetatechinsights.com This involves a holistic assessment of the entire lifecycle, from the synthesis of the labeled precursor to the final application and disposal.

Key areas for improvement include:

Use of Renewable Feedstocks : Exploring bio-based starting materials for the synthesis of the dye molecule. alcimed.com

Safer Solvents : Replacing hazardous organic solvents in the synthesis and application of the dye with greener alternatives like water, supercritical fluids, or bio-derived solvents. wikipedia.orgnih.govtext2fa.ir

Energy Efficiency : Developing synthetic routes that can be performed at lower temperatures and pressures, thereby reducing the energy consumption of the process. metatechinsights.com

Design for Degradation : Using the insights gained from tracer studies with this compound to design new dyes that are more readily biodegradable after their intended use.

By integrating these principles, the scientific community can ensure that the powerful insights gained from using isotopically labeled compounds are not offset by a negative environmental impact. The pursuit of greener methods for producing and using tracers like this compound will be a critical aspect of future research in this field. greenrosechemistry.comvertecbiosolvents.com

Q & A

Q. What are the standard synthetic protocols for Solvent Green 1-¹³C₄, and how can researchers ensure reproducibility?

Solvent Green 1-¹³C₄ synthesis typically involves isotopic labeling of the carbon backbone using ¹³C-enriched precursors. Key steps include:

- Precursor selection (e.g., ¹³C-labeled benzene derivatives) and reaction optimization for isotopic incorporation.

- Purification via column chromatography or recrystallization to achieve >98% isotopic purity.

- Detailed characterization (e.g., NMR, mass spectrometry) to confirm structure and isotopic enrichment. Reproducibility requires meticulous documentation of reaction conditions (temperature, solvent ratios, catalyst loading) and adherence to protocols outlined in primary literature .

Q. Which spectroscopic techniques are most effective for characterizing Solvent Green 1-¹³C₄, and what key data should be reported?

- ¹³C NMR : Critical for verifying isotopic labeling at specific positions. Report chemical shifts, integration ratios, and coupling constants .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic distribution patterns. Include resolution parameters and calibration standards .

- UV-Vis Spectroscopy : Document absorbance maxima (λₘₐₓ) in relevant solvents (e.g., ethanol, DMSO) to validate electronic properties .

Q. How is Solvent Green 1-¹³C₄ applied in environmental chemistry research, particularly in tracer studies?

As a ¹³C-labeled compound, it serves as a tracer in:

- Pollution Tracking : Monitoring solvent migration in soil/water systems via isotope-ratio mass spectrometry (IRMS).

- Degradation Studies : Quantifying metabolic byproducts in microbial assays using ¹³C NMR . Ensure alignment with Green Chemistry Principle 7 (renewable feedstocks) by selecting biodegradable matrices .

Advanced Research Questions

Q. What challenges arise in maintaining isotopic purity during Solvent Green 1-¹³C₄ synthesis, and how can they be addressed methodologically?

Challenges include isotopic dilution during purification and side reactions introducing unlabeled carbons. Solutions:

- Use kinetic isotope effect (KIE) studies to optimize reaction pathways favoring ¹³C retention .

- Employ response surface methodology (RSM) to model solvent/catalyst interactions and minimize waste (Table 1, ).

Q. How should researchers resolve contradictions in spectroscopic data when Solvent Green 1-¹³C₄ is used in different solvent systems?

Discrepancies in NMR shifts or UV-Vis spectra often stem from solvent polarity effects. Methodological steps:

- Perform solvent parameterization (e.g., Kamlet-Taft solvent scales) to correlate spectral changes with solvent properties .

- Compare data against computational models (DFT calculations) to validate experimental observations .

Q. What advanced analytical methods can improve the detection limits of Solvent Green 1-¹³C₄ in complex matrices?

Q. How can green chemistry metrics evaluate the sustainability of Solvent Green 1-¹³C₄ synthesis?

Apply metrics from the 12 Principles of Green Chemistry:

- Atom Economy : Calculate % incorporation of ¹³C precursors to minimize waste .

- E-Factor : Quantify waste per gram of product, prioritizing solvent recovery .

- Process Mass Intensity (PMI) : Optimize energy/water usage via life-cycle assessment (LCA) .

Q. What ethical considerations are critical when publishing research involving Solvent Green 1-¹³C₄?

- Data Integrity : Accurately report isotopic purity and reproducibility metrics to avoid misconduct allegations .

- Citation Practices : Cite primary literature for synthetic methods and characterization data, avoiding secondary sources .

- Replicability : Provide raw spectral data and experimental logs in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.